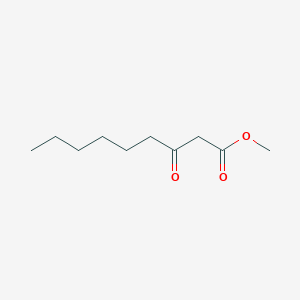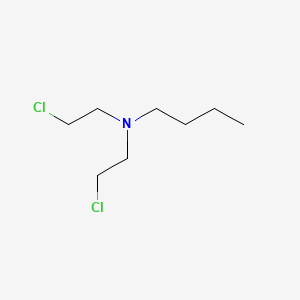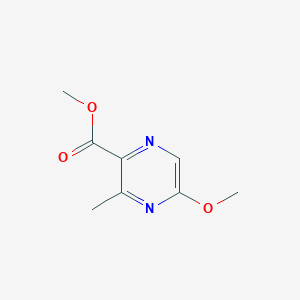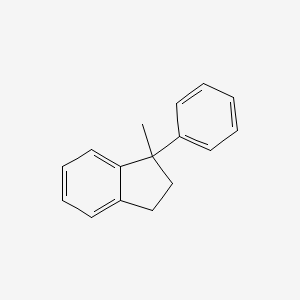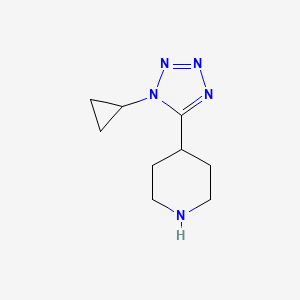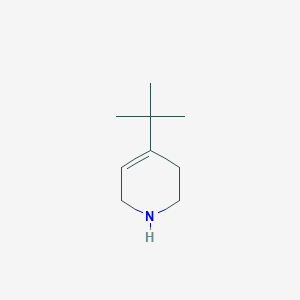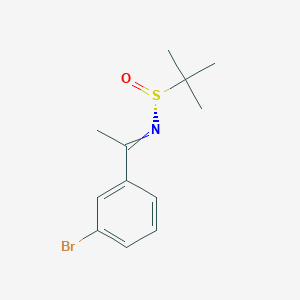
(R,E)-N-(1-(3-bromophenyl)ethylidene)-2-methylpropane-2-sulfinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-N-(1-(3-bromophenyl)ethylidene)-2-methylpropane-2-sulfinamide is an organic compound that features a bromophenyl group, an ethylidene linkage, and a sulfinamide moiety
Méthodes De Préparation
The synthesis of ®-N-(1-(3-bromophenyl)ethylidene)-2-methylpropane-2-sulfinamide typically involves the reaction of ®-1-(3-bromophenyl)ethylamine with 2-methylpropane-2-sulfinyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfinamide linkage. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product in high yield.
Analyse Des Réactions Chimiques
®-N-(1-(3-bromophenyl)ethylidene)-2-methylpropane-2-sulfinamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to form the corresponding sulfone derivative.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding amine.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.
Applications De Recherche Scientifique
®-N-(1-(3-bromophenyl)ethylidene)-2-methylpropane-2-sulfinamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is used in the development of novel materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of ®-N-(1-(3-bromophenyl)ethylidene)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the sulfinamide moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
®-N-(1-(3-bromophenyl)ethylidene)-2-methylpropane-2-sulfinamide can be compared with similar compounds such as:
®-1-(3-bromophenyl)ethylamine: This compound lacks the sulfinamide moiety and is less versatile in terms of chemical reactivity.
2-methylpropane-2-sulfinamide: This compound lacks the bromophenyl group and does not exhibit the same level of biological activity.
®-N-(1-(3-chlorophenyl)ethylidene)-2-methylpropane-2-sulfinamide: This compound has a chlorophenyl group instead of a bromophenyl group, which can lead to different chemical and biological properties.
Propriétés
Formule moléculaire |
C12H16BrNOS |
|---|---|
Poids moléculaire |
302.23 g/mol |
Nom IUPAC |
(R)-N-[1-(3-bromophenyl)ethylidene]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C12H16BrNOS/c1-9(14-16(15)12(2,3)4)10-6-5-7-11(13)8-10/h5-8H,1-4H3/t16-/m1/s1 |
Clé InChI |
LJYVHAAXTPZBPB-MRXNPFEDSA-N |
SMILES isomérique |
CC(=N[S@](=O)C(C)(C)C)C1=CC(=CC=C1)Br |
SMILES canonique |
CC(=NS(=O)C(C)(C)C)C1=CC(=CC=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


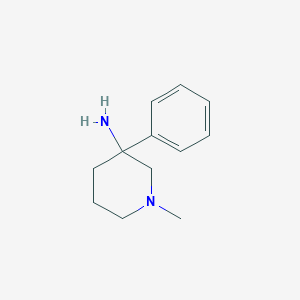
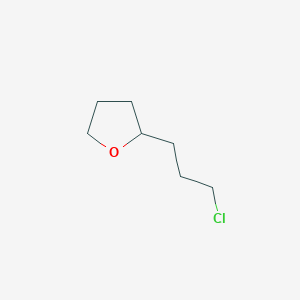
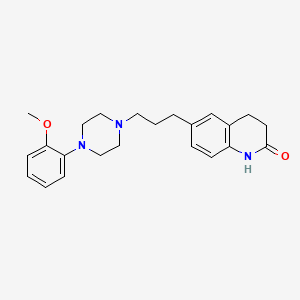
![Methyl 2-(6-nitrobenzo[d][1,3]dioxol-5-yl)acetate](/img/structure/B8759807.png)

